molecular formula C7H6ClNO2S B6168209 3-chloro-6-(methylsulfanyl)pyridine-2-carboxylic acid CAS No. 1183628-42-3

3-chloro-6-(methylsulfanyl)pyridine-2-carboxylic acid

Cat. No.: B6168209
CAS No.: 1183628-42-3
M. Wt: 203.65 g/mol
InChI Key: KCNDVIJSOUSNTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-chloro-6-(methylsulfanyl)pyridine-2-carboxylic acid” is a complex organic compound. It contains a pyridine ring, which is a basic six-membered ring with five carbon atoms and one nitrogen atom . The “3-chloro” indicates a chlorine atom attached to the third carbon in the ring. The “6-(methylsulfanyl)” suggests a sulfur atom linked to a methyl group (CH3) attached to the sixth carbon in the ring. The “2-carboxylic acid” indicates a carboxylic acid functional group (-COOH) attached to the second carbon in the ring .


Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The presence of the chlorine, methylsulfanyl, and carboxylic acid groups would further influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar regions .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it’s used, such as in a biological or chemical system. Without specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate precautions should be taken when handling to avoid exposure and potential harm .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-6-(methylsulfanyl)pyridine-2-carboxylic acid involves the introduction of a chlorine atom, a methylsulfanyl group, and a carboxylic acid group onto a pyridine ring.", "Starting Materials": [ "2-chloro-6-methylpyridine", "sodium methylsulfide", "carbon dioxide", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: 2-chloro-6-methylpyridine is reacted with sodium methylsulfide in ethanol to form 3-chloro-6-methylsulfanylpyridine.", "Step 2: 3-chloro-6-methylsulfanylpyridine is then reacted with carbon dioxide in the presence of sodium hydroxide to form 3-chloro-6-(methylsulfanyl)pyridine-2-carboxylic acid.", "Step 3: The product is then purified by acidification with hydrochloric acid and recrystallization from water." ] }

CAS No.

1183628-42-3

Molecular Formula

C7H6ClNO2S

Molecular Weight

203.65 g/mol

IUPAC Name

3-chloro-6-methylsulfanylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H6ClNO2S/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

KCNDVIJSOUSNTB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C=C1)Cl)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.